Lipophilicity (XLogP3) Elevation Relative to N,N-Dimethyl Analog
The target compound exhibits a computed XLogP3 of 3.3, a 3.1-unit increase over the N,N-dimethyl analog (XLogP3 = 0.2), reflecting the introduction of two phenyl rings on the carboxamide nitrogen [1]. This magnitude of lipophilicity difference is sufficient to alter both passive membrane permeability and promiscuous protein binding in biochemical assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N,N-dimethyl-4-(3-nitrobenzenesulfonyl)piperazine-1-carboxamide (CAS 713095-53-5): XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +3.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 3-unit logP increase predicts significantly higher membrane partitioning, which can influence cellular uptake and off-target binding profiles in cell-based screens.
- [1] PubChem. CID 2945991 (target) XLogP3 = 3.3; CID 2945969 (dimethyl analog) XLogP3 = 0.2. Accessed 2026-04-30. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General principle of logP impact on permeability and promiscuity). View Source
